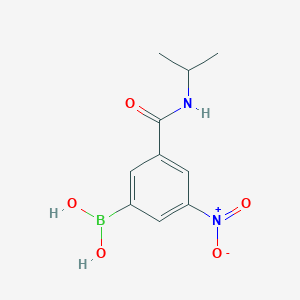

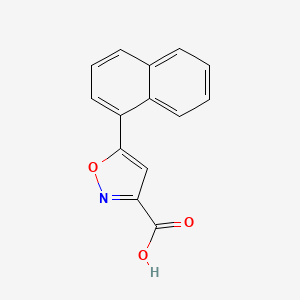

![molecular formula C10H10N2O6S B1387312 N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine CAS No. 874801-32-8](/img/structure/B1387312.png)

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine

Vue d'ensemble

Description

“N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine” is a chemical compound that has been studied for its potential applications in various fields. It acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . Its enzymatic activity is highly correlated with plant growth .

Synthesis Analysis

The synthesis of “N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine” and its derivatives has been reported in several studies. For instance, a series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors . Detailed structure-activity relationship studies led to the discovery of several new potent compounds .Chemical Reactions Analysis

The chemical reactions involving “N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine” are complex and involve multiple steps. For instance, the bromodomain and extra-terminal proteins (BETs), in particular BRD4, have been reported to play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders . In a study, a series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors .Applications De Recherche Scientifique

Plant Defense Mechanism

Benzoxazinoids like N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine are known to play a crucial role in plant defense mechanisms. They act against pests by producing hydroxamic acids from hydroxamic acid glucosides, which are highly correlated with plant growth .

Antibiotic Properties

These compounds have been shown to possess antibiotic effects, potentially shaping bacterial communities and acting against fungal pathogens .

Metal Tolerance and Chelation

Benzoxazinoids function as iron chelators, contributing to metal tolerance in plants. This application is significant in areas with high soil metal concentrations, aiding in plant survival and growth .

Allelopathy

As allelochemicals, benzoxazinoids can influence the growth and development of neighboring plants, which is an important aspect of agricultural management and crop protection .

Enzymatic Activity

The enzymatic activity of benzoxazinoid compounds is utilized in various biochemical assays, such as the colorimetric monitoring of enzyme reactions .

Synthesis of Specialized Metabolites

These compounds are involved in the biosynthesis of specialized metabolites that have broad antimicrobial and antifeedant properties, playing a significant role in plant protection .

Chemical Reagent in Synthesis Studies

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine serves as a useful reagent in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation .

Independent Evolution of Metabolic Pathways

The independent evolution and neofunctionalization of benzoxazinoid biosynthesis pathways highlight the versatility of these compounds in various plant species .

Orientations Futures

The future directions for the study of “N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine” are promising. The compound and its derivatives have shown potential in various applications, including as BETs inhibitors . Further optimization of this chemotype with respect to its potency and drug-like properties is suggested .

Mécanisme D'action

Target of Action

The primary targets of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine are the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Mode of Action

This compound interacts with its targets by inhibiting the BET bromodomains . These domains form deep hydrophobic pockets that recognize acetylated lysine residues . The compound’s interaction with these pockets inhibits the function of the BET proteins, leading to significant changes in cellular processes .

Biochemical Pathways

The inhibition of BET proteins affects a wide variety of biochemical pathways. For instance, it results in a significant transcriptional downregulation of c-Myc , a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .

Pharmacokinetics

The compound’s potency and drug-like properties could be further optimized in the future .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on BET proteins. It has shown good anti-proliferation activities against several hematologic malignancies cell lines at low-micromolar concentrations .

Propriétés

IUPAC Name |

2-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6S/c13-9-5-18-8-2-1-6(3-7(8)12-9)19(16,17)11-4-10(14)15/h1-3,11H,4-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGCPZWTZOCFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

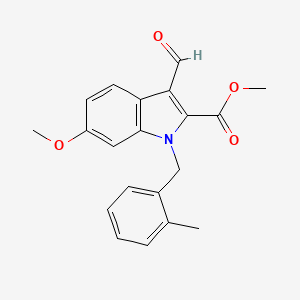

![6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]nicotinohydrazide](/img/structure/B1387239.png)

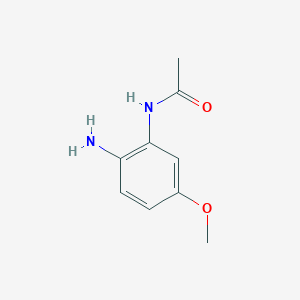

![3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid](/img/structure/B1387248.png)

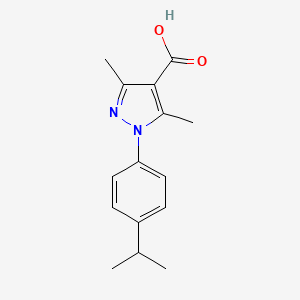

![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387249.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride](/img/structure/B1387250.png)